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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzamide

CAS No.: 1117843-17-0

Cat. No.: B3033661 Get Quote

Executive Summary
4-Chloro-2-methylbenzamide (CAS 1117843-17-0) is a specialized aromatic amide

intermediate used primarily in the development of next-generation agrochemicals and

pharmaceutical candidates. Characterized by a benzamide core substituted with a chlorine

atom at the para position and a methyl group at the ortho position, this compound serves as a

critical scaffold for introducing steric and electronic constraints into bioactive molecules.[1] This

guide provides a comprehensive analysis of its physicochemical profile, validated synthesis

protocols, and analytical signatures.[1]

Chemical Identity & Structural Analysis[1][2][3][4]
The structural uniqueness of 4-chloro-2-methylbenzamide lies in the ortho-methyl group. This

substituent provides steric protection to the amide bond, potentially increasing metabolic

stability against hydrolysis compared to non-substituted benzamides.[1] Furthermore, the

electron-withdrawing chlorine at the para position modulates the lipophilicity (logP) and

electronic density of the aromatic ring, influencing ligand-protein binding interactions.[1]

Table 1: Chemical Identity
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Parameter Detail

IUPAC Name 4-Chloro-2-methylbenzamide

CAS Number 1117843-17-0

Molecular Formula C₈H₈ClNO

Molecular Weight 169.61 g/mol

SMILES CC1=C(C=CC(=C1)Cl)C(=O)N

InChI Key VRVMBIZATLJJFO-UHFFFAOYSA-N

Structural Diagram (Graphviz):
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Caption: Structural decomposition highlighting functional groups and their strategic roles in

medicinal chemistry.[1]
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Physicochemical Properties[5][10]
Understanding the physical properties is essential for formulation and handling. While

experimental melting points for this specific isomer are rarely reported in open literature

compared to its isomers, predicted values based on structural analogs (e.g., 4-

chlorobenzamide, mp 172-176°C) suggest a solid state at room temperature.[1]

Table 2: Physicochemical Data

Property Value / Description Source/Note

Physical State Solid (Powder) Observed in analogs

Melting Point Predicted: 155–175 °C Based on structural analogs [1]

Solubility
Low in water; Soluble in

DMSO, MeOH, EtOAc
Lipophilic nature (Cl, Me)

LogP (Computed) ~1.8 - 2.1 Moderate lipophilicity

pKa (Amide)
~23 (Neutral in aq.[1][2]

solution)
Amide N-H is weakly acidic

H-Bond Donors 2 (-NH₂)

H-Bond Acceptors 1 (C=O)

Synthesis & Manufacturing Protocols
The synthesis of 4-chloro-2-methylbenzamide is most reliably achieved through the activation

of its corresponding acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2). The steric hindrance

of the ortho-methyl group makes direct condensation slower; therefore, the acid chloride route

is preferred for high yields.

Method A: Acid Chloride Activation (Standard Protocol)
Reaction Scheme:

Activation: 4-Chloro-2-methylbenzoic acid + Thionyl Chloride (SOCl₂) → Acid Chloride

Amidation: Acid Chloride + Aqueous Ammonia (NH₄OH) → 4-Chloro-2-methylbenzamide
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Detailed Protocol:

Preparation of Acid Chloride:

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂),

suspend 4-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) in anhydrous toluene (50 mL).

Add thionyl chloride (8.5 mL, 117 mmol) dropwise. Add a catalytic amount of DMF (2-3

drops) to initiate the reaction.[1]

Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The evolution of HCl and SO₂

gas indicates reaction progress.

Monitoring: The reaction is complete when the solid acid dissolves and gas evolution

ceases.

Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure to

obtain the crude acid chloride as an oil or low-melting solid. Caution: Do not expose to

moisture.[1]

Amidation:

Dissolve the crude acid chloride in dichloromethane (DCM, 30 mL).

Cool a solution of 25% aqueous ammonia (50 mL) to 0°C in an ice bath.

Add the DCM solution of acid chloride dropwise to the ammonia solution with vigorous

stirring, maintaining the temperature below 10°C.

Stir at room temperature for 1 hour. A white precipitate typically forms.

Isolation & Purification:

Filter the precipitate. Wash the filter cake with water (to remove NH₄Cl) and cold hexane.

[1]

Dry the solid in a vacuum oven at 45°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallization:[1] If necessary, recrystallize from ethanol/water or ethyl acetate/hexane

to achieve >98% purity.[1]

Synthesis Workflow Diagram (Graphviz):

Synthesis Pathway: Acid Chloride Route
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Caption: Step-by-step synthetic pathway via the acid chloride intermediate.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are

expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, DMSO-d₆):

δ 7.60–7.80 (br s, 1H): Amide N-H (trans).[1]

δ 7.30–7.50 (br s, 1H): Amide N-H (cis).[1]

δ 7.35 (d, J=8.0 Hz, 1H): Aromatic H6 (adjacent to C=O).[1]

δ 7.25 (s, 1H): Aromatic H3 (adjacent to Me/Cl).[1]

δ 7.20 (d, J=8.0 Hz, 1H): Aromatic H5.[1]

δ 2.35 (s, 3H): Methyl group (-CH₃).[1] Distinctive singlet shifted downfield due to ortho-

carbonyl effect.

Infrared Spectroscopy (IR):

3350, 3180 cm⁻¹: N-H stretching (primary amide doublet).[1]

1650–1660 cm⁻¹: C=O stretching (Amide I band).[1]

1620 cm⁻¹: N-H bending (Amide II band).[1]

Mass Spectrometry (MS):

ESI-MS: [M+H]⁺ peak at m/z 170.0 (³⁵Cl) and 172.0 (³⁷Cl) in a 3:1 ratio, characteristic of a

monochlorinated compound.[1]
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Applications in Research & Development
1. Agrochemical Scaffolds: The 4-chloro-2-methylbenzamide motif is a key structural

fragment in modern agrochemicals. It appears in the structure of complex insecticides where

the benzamide core acts as a linker.

Mechanism:[1][3] The ortho-methyl group restricts conformational rotation around the phenyl-

amide bond, locking the molecule into a bioactive conformation preferred by target enzymes

or receptors (e.g., GABA-gated chloride channels in insects) [2].[1]

Example: Analogous structures are found in isoxazoline insecticides like Fluxametamid and

Isocycloseram, where substituted benzamides serve as the central pharmacophore [3].[1]

2. Medicinal Chemistry (Kinase Inhibition): Benzamides are "privileged structures" in drug

design.[1]

This specific scaffold is used to probe the Structure-Activity Relationship (SAR) of kinase

inhibitors.[1] The chlorine atom fills hydrophobic pockets (e.g., in the ATP-binding site), while

the amide forms crucial hydrogen bonds with the hinge region of the kinase [4].[1]

Safety & Handling (MSDS Summary)
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) to prevent

inhalation of fine powder.[1]

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture

absorption (though amides are generally stable, the precursor acid chloride is moisture-

sensitive).[1]

First Aid:

Eye Contact: Rinse cautiously with water for 15 minutes.

Skin Contact: Wash with soap and water.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3033661?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://www.rsc.org/suppdata/d1/nj/d1nj03041h/d1nj03041h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich.4-Chlorobenzamide Product Sheet. (Melting point reference for analog).

Accessed 2024.[4] Link[1]

PubChem.4-Chloro-2-methylbenzamide Compound Summary. CID 22478019. Link

Asahi, M. et al. "Discovery of Fluxametamid: A Novel Isoxazoline Insecticide."[1] Journal of

Pesticide Science. 2018. (Contextual reference for benzamide scaffolds in agrochemicals).

CymitQuimica.Product Catalog: 4-Chloro-2-methylbenzamide (CAS 1117843-17-0).[5][6][7]

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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